(2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride
Overview
Description
(2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride is a useful research compound. Its molecular formula is C13H17ClN2O4 and its molecular weight is 300.74 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride, also known as 1-Benzyl-APDC hydrochloride, is the mGlu6 receptor . This receptor is a type of metabotropic glutamate receptor, which is a family of G protein-coupled receptors that have been divided into 3 groups on the basis of sequence homology, putative signal transduction mechanisms, and pharmacologic properties.
Mode of Action
1-Benzyl-APDC hydrochloride acts as a selective ligand for the mGlu6 receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, 1-Benzyl-APDC hydrochloride binds to the mGlu6 receptor, thereby influencing its function.
Biochemical Analysis
Biochemical Properties
1-Benzyl-APDC hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of glutamatergic signaling. It acts as a selective ligand for the mGlu6 receptor, which is a G-protein coupled receptor involved in the regulation of neurotransmitter release . The interaction between 1-Benzyl-APDC hydrochloride and the mGlu6 receptor is characterized by high affinity and specificity, leading to the modulation of synaptic transmission and neuronal excitability. This compound also interacts with other biomolecules, including enzymes and proteins involved in the glutamatergic signaling pathway, thereby influencing various biochemical processes.
Cellular Effects
1-Benzyl-APDC hydrochloride exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the mGlu6 receptor leads to changes in intracellular calcium levels, which in turn affect downstream signaling pathways . Additionally, 1-Benzyl-APDC hydrochloride has been shown to impact gene expression by regulating the transcription of genes involved in synaptic plasticity and neuronal survival. These cellular effects contribute to the compound’s potential therapeutic applications in neurological disorders.
Molecular Mechanism
The molecular mechanism of action of 1-Benzyl-APDC hydrochloride involves its binding to the mGlu6 receptor, leading to the activation or inhibition of downstream signaling pathways. The compound’s binding to the receptor induces conformational changes that facilitate the interaction with G-proteins, resulting in the modulation of intracellular signaling cascades . This includes the inhibition of adenylyl cyclase activity, reduction of cyclic AMP levels, and regulation of ion channel activity. These molecular interactions ultimately influence neuronal excitability and synaptic transmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-APDC hydrochloride have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Benzyl-APDC hydrochloride remains stable under controlled conditions, but its degradation can occur over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with sustained modulation of synaptic transmission and neuronal excitability, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-Benzyl-APDC hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on synaptic transmission and neuronal excitability without causing significant adverse effects . At higher doses, 1-Benzyl-APDC hydrochloride can lead to toxic effects, including neurotoxicity and disruption of normal cellular function. These dosage-dependent effects underscore the importance of optimizing the dosage for therapeutic applications to minimize potential adverse effects.
Metabolic Pathways
1-Benzyl-APDC hydrochloride is involved in various metabolic pathways, including those related to glutamatergic signaling. The compound interacts with enzymes and cofactors that regulate the synthesis and degradation of neurotransmitters, thereby influencing metabolic flux and metabolite levels . These interactions contribute to the compound’s ability to modulate synaptic transmission and neuronal excitability, highlighting its potential for therapeutic applications in neurological disorders.
Transport and Distribution
The transport and distribution of 1-Benzyl-APDC hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biochemical effects . The distribution of 1-Benzyl-APDC hydrochloride is influenced by factors such as tissue permeability, transporter expression, and binding affinity, which collectively determine its efficacy and therapeutic potential.
Subcellular Localization
1-Benzyl-APDC hydrochloride exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This subcellular localization enables 1-Benzyl-APDC hydrochloride to interact with its target receptors and other biomolecules, thereby modulating cellular processes and signaling pathways.
Properties
IUPAC Name |
(2R,4R)-4-amino-1-benzylpyrrolidine-2,4-dicarboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4.ClH/c14-13(12(18)19)6-10(11(16)17)15(8-13)7-9-4-2-1-3-5-9;/h1-5,10H,6-8,14H2,(H,16,17)(H,18,19);1H/t10-,13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHKVJMSSDEXND-HTMVYDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(C(=O)O)N)CC2=CC=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C[C@]1(C(=O)O)N)CC2=CC=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662554 | |
Record name | (2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345296-09-5 | |
Record name | (2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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